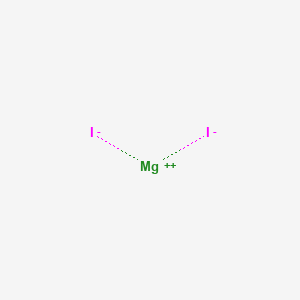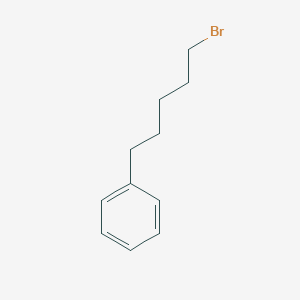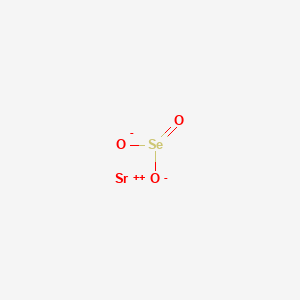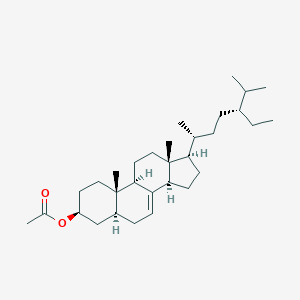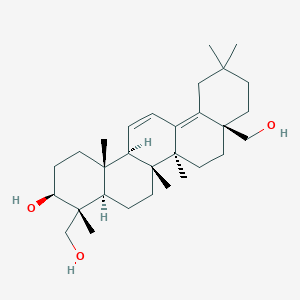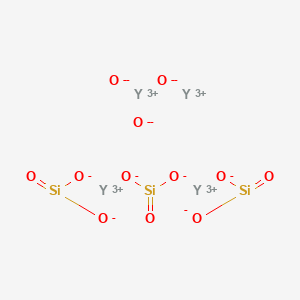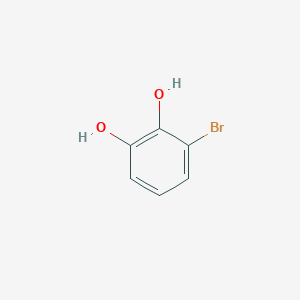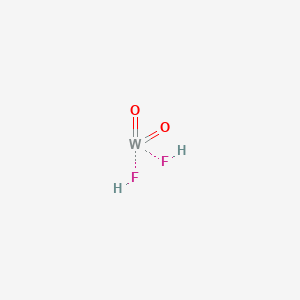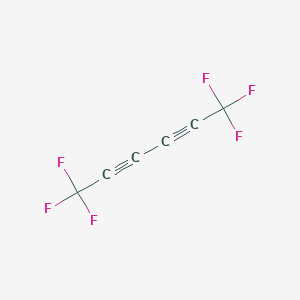
2,4-Hexadiyne, 1,1,1,6,6,6-hexafluoro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Hexadiyne, 1,1,1,6,6,6-hexafluoro-, also known as HFHD, is a fluorinated alkyne compound that has gained attention in the scientific community due to its unique properties. It is a colorless liquid that is soluble in organic solvents and has a high boiling point. This compound has been synthesized using various methods and has been studied extensively for its potential applications in scientific research.
作用機序
The mechanism of action of 2,4-Hexadiyne, 1,1,1,6,6,6-hexafluoro- is not well understood. However, it is believed to act as a reactive intermediate in various chemical reactions. Its fluorine atoms make it a highly electronegative compound, which makes it a strong oxidizing agent.
生化学的および生理学的効果
2,4-Hexadiyne, 1,1,1,6,6,6-hexafluoro- has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be toxic to certain cell lines at high concentrations. It is important to note that this compound should only be used by trained professionals in a laboratory setting.
実験室実験の利点と制限
The advantages of using 2,4-Hexadiyne, 1,1,1,6,6,6-hexafluoro- in laboratory experiments include its high purity, unique properties, and the ease of synthesis. However, its limitations include its potential toxicity and the need for specialized equipment and training to handle it safely.
将来の方向性
There are several potential future directions for the use of 2,4-Hexadiyne, 1,1,1,6,6,6-hexafluoro- in scientific research. These include its use in the development of new materials, as a tool for investigating enzyme activity, and as a fluorescent probe. Additionally, further studies are needed to investigate its potential biochemical and physiological effects and to determine its safety for use in humans.
In conclusion, 2,4-Hexadiyne, 1,1,1,6,6,6-hexafluoro- is a unique and valuable compound that has gained attention in the scientific community for its potential applications in various research fields. Its synthesis method, mechanism of action, and potential future directions make it an interesting topic for further investigation. However, it is important to note that this compound should only be used by trained professionals in a laboratory setting and that further studies are needed to determine its safety for use in humans.
合成法
2,4-Hexadiyne, 1,1,1,6,6,6-hexafluoro- can be synthesized using various methods, including the reaction of hexafluoroacetone with acetylene in the presence of a base, or the reaction of hexafluoroacetone with ethynyltrimethylsilane. The most commonly used method involves the reaction of hexafluoroacetone with acetylene in the presence of potassium hydroxide. This method yields a high purity product and is relatively easy to perform.
科学的研究の応用
2,4-Hexadiyne, 1,1,1,6,6,6-hexafluoro- has been used in various scientific research applications, including in the synthesis of new materials, as a fluorescent probe, and as a tool for investigating enzyme activity. It has also been used as a precursor for the synthesis of other fluorinated compounds. Its unique properties make it a valuable tool for researchers in a variety of fields.
特性
CAS番号 |
10524-09-1 |
|---|---|
製品名 |
2,4-Hexadiyne, 1,1,1,6,6,6-hexafluoro- |
分子式 |
C6F6 |
分子量 |
186.05 g/mol |
IUPAC名 |
1,1,1,6,6,6-hexafluorohexa-2,4-diyne |
InChI |
InChI=1S/C6F6/c7-5(8,9)3-1-2-4-6(10,11)12 |
InChIキー |
IUMBVSOABSWHBN-UHFFFAOYSA-N |
SMILES |
C(#CC(F)(F)F)C#CC(F)(F)F |
正規SMILES |
C(#CC(F)(F)F)C#CC(F)(F)F |
その他のCAS番号 |
10524-09-1 |
同義語 |
1,1,1,6,6,6-hexafluorohexa-2,4-diyne |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



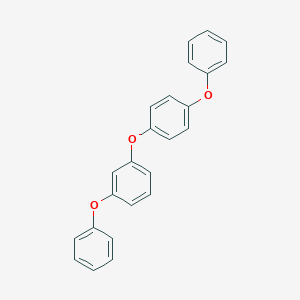
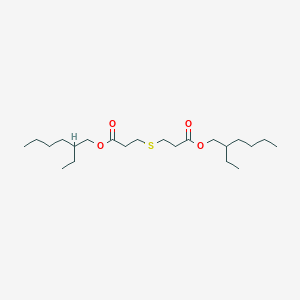
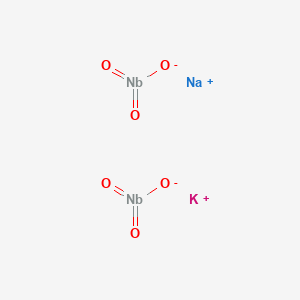
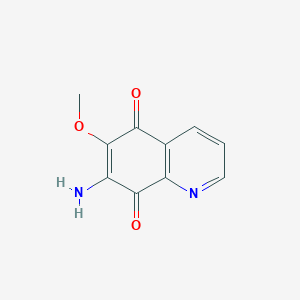

![Xanthylium, 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethyl-, perchlorate](/img/structure/B77546.png)
